N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide is a compound that features a unique heterocyclic structure. This compound is part of the imidazo[1,2-b]pyrazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of both imidazole and pyrazole rings in its structure makes it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It is known that the compound can be selectively functionalized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases . This suggests that the compound may interact with its targets through these functional groups.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole-containing compounds, it is likely that this compound may affect multiple pathways .
Pharmacokinetics
It is noted that the solubility of compounds with a similar structure can be significantly improved in aqueous media , which may impact their bioavailability.
Result of Action
Compounds with similar structures have been associated with a range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms in the imidazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Sulfonamides: A class of compounds containing the sulfonamide group, widely used as antibiotics.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide is unique due to the combination of the imidazole and pyrazole rings with the butane-1-sulfonamide group. This unique structure enhances its solubility, stability, and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)butane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-2-3-10-18(16,17)13-6-7-14-8-9-15-11(14)4-5-12-15/h4-5,8-9,13H,2-3,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABXTKLREVGSBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1C=CN2C1=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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